N'-Methyl-4-nitrophenylene-1,2-diamine-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 typically involves the nitration of N’-methyl-1,2-phenylenediamine followed by deuterium exchange reactions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production methods for N’-Methyl-4-nitrophenylene-1,2-diamine-d3 are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenylene diamines .
Scientific Research Applications
N’-Methyl-4-nitrophenylene-1,2-diamine-d3 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry or NMR, allowing researchers to study the compound’s behavior in various systems . The molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Methyl-4-nitrophenylene-1,2-diamine-d3 include:
N’-Methyl-4-nitrophenylene-1,2-diamine: The non-deuterated version of the compound.
N1-Methyl-4-nitro-1,2-benzenediamine: Another structural isomer with similar properties.
Uniqueness
The uniqueness of N’-Methyl-4-nitrophenylene-1,2-diamine-d3 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical techniques . This makes it particularly valuable in research applications where accurate quantification and tracing are essential .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
4-nitro-1-N-(trideuteriomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3/i1D3 |
InChI Key |
MNIKERWISBANET-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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